molecular formula C21H26N2O2 B247473 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine

1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine

Cat. No. B247473
M. Wt: 338.4 g/mol
InChI Key: NUONRKFMTKQQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine, also known as EMBP, is a chemical compound that belongs to the family of piperazine derivatives. It is a white crystalline powder with a molecular formula of C23H26N2O2. EMBP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been studied for its potential applications in neuroscience research, particularly in the study of serotonin receptors. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to selectively bind to the 5-HT1A receptor subtype, which is involved in the regulation of anxiety and depression. 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has also been studied for its potential applications in the treatment of schizophrenia and other psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine involves its selective binding to the 5-HT1A receptor subtype. This receptor subtype is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi. Activation of the 5-HT1A receptor leads to a decrease in the activity of adenylate cyclase, which in turn leads to a decrease in the intracellular levels of cyclic AMP. This results in a decrease in the activity of protein kinase A, which can lead to a variety of downstream effects.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to decrease anxiety-like behavior and increase social interaction. 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine is its selectivity for the 5-HT1A receptor subtype. This allows for more precise manipulation of the serotonin system in animal models. However, one limitation of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine is its relatively low potency compared to other 5-HT1A receptor agonists. This can make it more difficult to achieve the desired effects in animal models.

Future Directions

There are several potential future directions for research on 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine. One area of interest is the development of more potent analogs of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine that could be used in animal models. Another area of interest is the study of the long-term effects of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine on behavior and brain function. Finally, 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine could be studied in combination with other drugs to determine if it has synergistic effects in the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 1-(4-ethylbenzyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 1-(4-Ethylbenzyl)-4-(2-methoxybenzoyl)piperazine is typically around 60-70%.

properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C21H26N2O2/c1-3-17-8-10-18(11-9-17)16-22-12-14-23(15-13-22)21(24)19-6-4-5-7-20(19)25-2/h4-11H,3,12-16H2,1-2H3

InChI Key

NUONRKFMTKQQNW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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